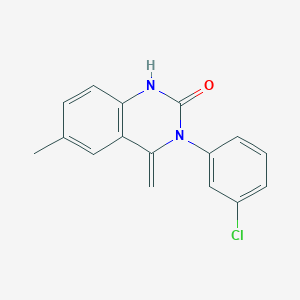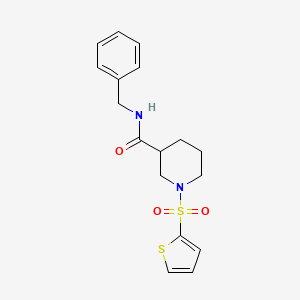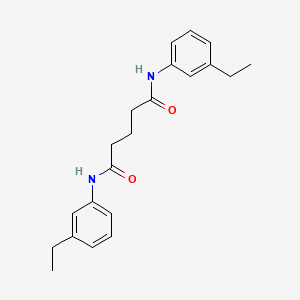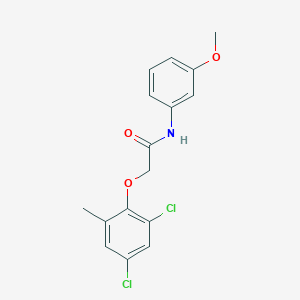
3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as CC27, is a quinazolinone derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, including anticancer, antifungal, and antiviral properties.
作用機序
The mechanism of action of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to induce the expression of p53, a tumor suppressor protein that plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer, antifungal, and antiviral properties, this compound has also been found to exhibit anti-inflammatory and antioxidant activities. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes.
実験室実験の利点と制限
One of the advantages of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is its broad-spectrum activity against a range of diseases. This makes it a promising candidate for the development of new therapeutics. However, one of the limitations of this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its clinical use.
将来の方向性
There are several future directions for the study of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One area of research is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
合成法
The synthesis of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves the condensation of 3-chloroaniline with ethyl acetoacetate, followed by the reaction with formaldehyde and methylamine. The resulting product is then cyclized to form this compound. This method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit tumor growth in animal models.
In addition to its anticancer properties, this compound has also been found to exhibit antifungal and antiviral activities. It has been shown to inhibit the growth of several fungal strains, including Candida albicans and Aspergillus fumigatus. This compound has also been found to inhibit the replication of the hepatitis B virus and the herpes simplex virus.
特性
IUPAC Name |
3-(3-chlorophenyl)-6-methyl-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-6-7-15-14(8-10)11(2)19(16(20)18-15)13-5-3-4-12(17)9-13/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUUYLCLNODIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5722584.png)


![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)
![3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5722609.png)


![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)


![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5722638.png)

